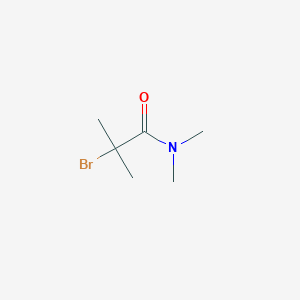

2-Bromo-N,N,2-trimethylpropanamide

Description

The exact mass of the compound 2-Bromo-N,N,2-trimethylpropanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-N,N,2-trimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N,N,2-trimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N,2-trimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-6(2,7)5(9)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUHUXQSZVLAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499687 | |

| Record name | 2-Bromo-N,N,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13887-50-8 | |

| Record name | 2-Bromo-N,N,2-trimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-N,N,2-trimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solvation Dynamics and Stability Profile of 2-Bromo-N,N,2-trimethylpropanamide

The following technical guide is structured to address the physicochemical behavior of 2-Bromo-N,N,2-trimethylpropanamide (chemically synonymous with 2-Bromo-2-methyl-N,N-dimethylpropanamide ).

Executive Summary

2-Bromo-N,N,2-trimethylpropanamide (CAS: 7464-69-9 / Synonyms: 2-Bromo-N,N-dimethylisobutyramide) is a tertiary

While the compound exhibits excellent solubility in polar aprotic and chlorinated organic solvents, its interaction with water is complex. It is not merely a question of solubility (thermodynamics) but of stability (kinetics).[2] This guide demonstrates that while the molecule is amphiphilic, its use in aqueous media is time-limited due to competing hydrolysis pathways characteristic of tertiary alkyl halides.[1]

Physicochemical Identity & Structural Logic[2][3]

To understand the solvation behavior, we must first deconstruct the molecular architecture. The molecule consists of two conflicting domains:[3]

-

The Hydrophilic Anchor: The

-dimethylamide moiety.[1] This group is polar and capable of accepting hydrogen bonds from water, similar to Dimethylformamide (DMF).[2] -

The Hydrophobic/Reactive Core: The

-bromo-isobutyryl group.[1][2] The tertiary carbon attached to the bromine and two methyl groups creates significant steric bulk and lipophilicity.

Predicted Properties:

-

LogP (Octanol/Water): Estimated ~1.1 – 1.4 (Moderately Lipophilic).[2][3]

-

Physical State: Low-melting solid or viscous liquid (depending on purity/temperature).[1][2][3]

-

Reactivity: The C-Br bond is activated by the adjacent carbonyl group, making it susceptible to radical generation (ATRP) and nucleophilic substitution.[2][3]

Visualization: Molecular Interaction Map

The following diagram illustrates the competing forces determining solubility.

Figure 1: Mechanistic competition between the hydrophilic amide and hydrophobic alkyl-bromide domains.[1][2][3]

Solubility Profile: Organic vs. Aqueous[1][2][3][4]

Organic Solvents (The "Safe" Zone)

The molecule follows the "like dissolves like" principle effectively in organic media. The absence of hydrogen bond donors (no N-H bond) makes it highly compatible with aprotic solvents.[3]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Primary choice for synthesis; high dipole compatibility.[1][2][3] |

| Polar Aprotic | DMF, DMSO, Acetone, THF | Excellent (>500 mg/mL) | Amide-amide interactions stabilize the solute.[1][2][3] |

| Aromatic | Toluene, Benzene | Good | Van der Waals interactions with methyl groups dominate.[1][2] |

| Alkanes | Hexane, Pentane | Moderate | Solubility decreases as solvent polarity drops below the amide's threshold. |

| Alcohols | Methanol, Ethanol | Good | Soluble, but risk of transesterification or solvolysis over long periods at high heat.[2][3] |

The Aqueous Conundrum (The "Danger" Zone)

Researchers often assume that because DMF is miscible with water, this dimethylamide derivative should also be stable in water.[2][3] This is a critical error.

While the amide group provides enough polarity to allow partial solubility (estimated 10–50 g/L depending on temperature), the tertiary alkyl bromide moiety is prone to hydrolysis via an Sn1 mechanism .[2][3]

-

The Mechanism: Water acts as a nucleophile.[4] The steric bulk of the gem-dimethyl groups prevents Sn2 attack.[1] Instead, the bromide leaves (rate-limiting step), forming a carbocation, which is then quenched by water to form the corresponding alcohol (

-hydroxy amide) and HBr.[1][2][3] -

The Consequence: Aqueous solutions will become acidic over time (generation of HBr), which can autocatalytically accelerate degradation or damage pH-sensitive payloads.[2][3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Organic)

Use this for stable organic solvents.[2][3]

-

Preparation: Weigh 100 mg of 2-Bromo-N,N,2-trimethylpropanamide into a 2 mL GC vial.

-

Addition: Add the target solvent in 50

L aliquots at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume required for complete dissolution (clear solution).

-

Calculation:

[2][3]

Protocol B: Kinetic Solubility & Stability Assay (Aqueous)

Use this to determine "functional solubility" in water/buffer.[2][3]

Objective: Determine how much dissolves before degradation becomes significant.

-

Setup: Prepare a saturated solution by adding excess compound to

(Deuterated Water) or Phosphate Buffer (pH 7.4).[2][3] -

Filtration: Immediately filter through a 0.22

m PTFE filter to remove undissolved solids.[1] -

Analysis (HPLC or NMR):

-

Time-Course: Inject samples at T=0, 1h, 4h, and 24h.

-

Data Interpretation:

Mechanistic Visualization: Hydrolysis Pathway[1][2][3]

The following diagram details the degradation pathway that researchers must avoid during formulation.

Figure 2: The Sn1 hydrolysis pathway.[2][3][5] Note that the generation of HBr will lower the pH of the solution, potentially interfering with acid-sensitive polymerization catalysts.

Strategic Recommendations for Research

-

Storage: Store the neat compound at 2–8°C under inert gas (Argon/Nitrogen). Moisture causes slow hydrolysis, releasing HBr which turns the clear liquid/white solid into a brown, fuming mess.

-

ATRP in Water: If performing aqueous ATRP, add the initiator last , immediately before polymerization begins.[2] Do not prepare stock solutions of this initiator in water.

-

Stock Solutions: Prepare high-concentration stock solutions in DMF or DMSO. These are miscible with water but protect the initiator from hydrolysis until the moment of dilution.

References

-

Matyjaszewski, K., & Xia, J. (2001).[2][3] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[2][3]

-

Sigma-Aldrich. (n.d.).[1][2][3] 2-Bromo-2-methyl-N,N-dimethylpropanamide Product Specification.

-

Royal Society of Chemistry. (2012).[2] Kinetics of Hydrolysis of Tertiary Halides. RSC Education.[1][6]

-

PubChem. (2023).[2][3][7][8] Compound Summary: 2-Bromo-N,N-dimethylpropanamide Derivatives. National Library of Medicine.

Sources

- 1. 2-Bromo-N,2-dimethylpropanamide | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Rose Bengal (sodium salt) | CAS 632-69-9 | Cayman Chemical | Biomol.com [biomol.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Thermo Scientific Chemicals Rose Bengal 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

- 7. 2-Bromo-N,2-dimethylpropanamide | C5H10BrNO | CID 287560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-N,N-dimethylpropanamide | C5H10BrNO | CID 11367348 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesizing 2-Bromo-N,N,2-trimethylpropanamide in the lab

Executive Summary

This protocol details the synthesis of 2-Bromo-N,N,2-trimethylpropanamide , a tertiary

The synthesis employs a nucleophilic acyl substitution between 2-bromoisobutyryl bromide (BiBB) and dimethylamine (DMA) .[1] This guide prioritizes an anhydrous approach using triethylamine (TEA) as a proton scavenger to maximize yield and purity, avoiding the hydrolysis risks associated with aqueous Schotten-Baumann conditions.[1]

Retrosynthetic Analysis & Mechanism

The synthesis is a direct amidation.[1] The high reactivity of the acyl bromide eliminates the need for coupling agents (e.g., DCC/EDC).[1] The reaction is highly exothermic and requires careful thermal regulation to prevent the elimination of HBr (forming methacrylamides) or hydrolysis.[1]

Reaction Scheme

The mechanism proceeds via a nucleophilic attack of the dimethylamine nitrogen on the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate.[1] The carbonyl reforms, expelling the bromide ion.[1] The generated HBr is immediately neutralized by the auxiliary base (Triethylamine), precipitating as triethylamine hydrobromide.[1]

Figure 1: Mechanistic pathway for the amidation of 2-bromoisobutyryl bromide.

Safety & Handling (Critical)

Hazard Class: Corrosive, Lachrymator, Flammable.

| Reagent | Hazard | Precaution |

| 2-Bromoisobutyryl bromide | Corrosive, Lachrymator | Work in a fume hood. Reacts violently with water. Causes severe skin burns. |

| Dimethylamine (2M in THF) | Flammable, Volatile | Keep cold. Avoid inhalation. |

| Triethylamine | Corrosive, Flammable | Use as HBr scavenger. |

| Dichloromethane (DCM) | Volatile, Carcinogen susp. | Standard solvent safety. |

Emergency Protocol: In case of skin contact with acid bromide, wash immediately with copious amounts of water, then soap. Do not use organic solvents on skin as they increase absorption.

Materials & Equipment

Reagents

| Component | Purity | Equiv. | Role |

| 2-Bromoisobutyryl bromide (BiBB) | 98% | 1.0 | Electrophile |

| Dimethylamine (2M in THF) | Reagent Grade | 1.1 | Nucleophile |

| Triethylamine (TEA) | >99% (Dry) | 1.2 | Base Scavenger |

| Dichloromethane (DCM) | Anhydrous | Solvent | Reaction Medium |

| MgSO₄ | Anhydrous | - | Drying Agent |

Equipment

-

500 mL 3-neck Round Bottom Flask (RBF).

-

Pressure-equalizing addition funnel.

-

Inert gas line (Nitrogen or Argon).[1]

-

Magnetic stir plate and stir bar.

-

Ice/Water bath.

-

Rotary Evaporator.

-

Vacuum Distillation Setup (Short path).

Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: Oven-dry all glassware overnight. Assemble the 3-neck flask with the addition funnel and nitrogen inlet while hot; allow to cool under nitrogen flow.

-

Solvation: Charge the flask with DCM (200 mL) , Dimethylamine (1.1 equiv) , and Triethylamine (1.2 equiv) .

-

Note: If using DMA gas, bubble it into cold DCM until the desired mass increase is achieved.[1] Using 2M DMA in THF is operationally simpler for lab scale.

-

-

Cooling: Submerge the flask in an ice/water bath and cool to 0 °C . Stir vigorously.

Phase 2: Controlled Addition[1]

-

Addition: Dilute 2-Bromoisobutyryl bromide (1.0 equiv) in a small volume of DCM (20 mL) and transfer to the addition funnel.

-

Dropwise Feed: Add the acid bromide solution dropwise to the amine mixture over 30–45 minutes .

-

Critical Control Point: Maintain internal temperature < 5 °C. Rapid addition causes localized overheating, leading to brown discoloration and byproducts.

-

Observation: A thick white precipitate (TEA[1]·HBr) will form immediately.

-

-

Equilibration: Once addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature (RT) for 3–12 hours (overnight is standard).

Phase 3: Workup

-

Quench: Add 50 mL of deionized water to dissolve the TEA·HBr salts.

-

Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[1]

-

Washing Sequence:

-

Drying: Dry the organic layer over anhydrous MgSO₄ for 20 minutes. Filter off the solids.[1][2][3]

-

Concentration: Remove solvent via rotary evaporation (35 °C, >200 mbar initially, then reduce pressure). You will obtain a crude yellow/orange oil.

Phase 4: Purification[1]

-

Distillation: The crude oil requires vacuum distillation for ATRP-grade purity.

-

Setup: Short-path distillation head.

-

Conditions: Collect the fraction boiling at 98–100 °C at 12 mmHg (or 80–82 °C at 5 mmHg).

-

Result: A colorless to pale yellow oil. If the oil solidifies upon cooling (MP ~30-35°C), it can be recrystallized from minimal hexanes, but distillation is usually sufficient.[1]

-

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Characterization

Verify the product structure using ¹H NMR. The restricted rotation around the amide bond is a key identifier.[1]

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | N-CH₃ (Rotamer A) | |

| N-CH₃ (Rotamer B) | ||

| C(CH₃)₂-Br (Gem-dimethyl) | ||

| Appearance | Colorless Oil | Dark color indicates oxidation/impurities.[1] |

Note on NMR: Unlike symmetric amines, the N,N-dimethyl groups often appear as two distinct singlets due to the partial double bond character of the C-N amide bond, which restricts rotation on the NMR timescale at room temperature.[1]

Troubleshooting

-

Problem: Product is dark brown/black.

-

Problem: Low Yield.

-

Cause: Hydrolysis of BiBB due to wet solvent or atmosphere.

-

Solution: Ensure DCM is anhydrous and the setup is under positive nitrogen pressure.

-

-

Problem: Solid precipitate clogs the reaction.

-

Cause: High concentration of TEA[1]·HBr.

-

Solution: Add more DCM to facilitate stirring.

-

References

-

Matyjaszewski, K., & Xia, J. (2001).[1][3] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[1] Link[1]

-

Oakwood Chemical. (n.d.). 2-Bromo-N,N,2-trimethylpropanamide (CAS 13887-50-8) Safety Data Sheet. Link

-

Haddleton, D. M., et al. (1999). Atom Transfer Radical Polymerization of Methyl Methacrylate Initiated by Alkyl Bromide and 2-Pyridinecarbaldehyde Imine Copper(I) Complexes.[1] Macromolecules, 32(7), 2110–2119.[1] (Describes similar initiator synthesis protocols).

-

Sigma-Aldrich. (n.d.). 2-Bromoisobutyryl bromide Product Specification. Link

Sources

One-pot synthesis methods involving 2-Bromo-N,N,2-trimethylpropanamide

Application Note: One-Pot Synthesis & Utilization of 2-Bromo-N,N,2-trimethylpropanamide

Introduction & Chemical Identity

2-Bromo-N,N,2-trimethylpropanamide (CAS: 13887-50-8), also known as

Key Physicochemical Data:

| Property | Value |

|---|---|

| CAS Number | 13887-50-8 |

| Formula |

Protocol A: One-Pot Synthesis of the Reagent

Context: This protocol describes the efficient, scalable synthesis of 2-Bromo-N,N,2-trimethylpropanamide from 2-bromoisobutyryl bromide. The method utilizes a biphasic one-pot system to manage the exotherm and scavenge the HBr byproduct immediately, preventing side reactions.

Reagents:

-

2-Bromoisobutyryl bromide (1.0 equiv)

-

Dimethylamine (40% aq. solution or 2.0 M in THF) (2.2 equiv)

-

Dichloromethane (DCM) (Solvent)

-

Potassium Carbonate (

) (Optional auxiliary base if using amine salt)

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with DCM (10 mL per gram of acid bromide) and cool to 0°C using an ice/salt bath.

-

Amine Addition: Add the dimethylamine solution (2.2 equiv) slowly. Critical: If using aqueous amine, vigorous stirring is required to maximize interfacial surface area. If using anhydrous amine in THF, maintain temperature <5°C to prevent amide hydrolysis or elimination.

-

Acid Bromide Addition: Add 2-bromoisobutyryl bromide dropwise via an addition funnel over 30-60 minutes.

-

Causality: The reaction is highly exothermic. Rapid addition can lead to local overheating, causing elimination of HBr to form methacryloyl derivatives.

-

-

Reaction Phase: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes) or GC-MS.

-

Workup: Wash the organic layer sequentially with:

-

1M HCl (to remove unreacted amine)

-

Sat.

(to neutralize residual acid) -

Brine[1]

-

-

Isolation: Dry over

, filter, and concentrate under reduced pressure. The product is typically a colorless to pale yellow oil that solidifies upon cooling (MP ~40-45°C).

Yield Expectation: >90% isolated yield.

Protocol B: Transition-Metal-Free Cross-Electrophile Coupling (Reformatsky)

Context: Traditionally, alkylating amides requires strong bases (LDA) or transition metals. This protocol, grounded in recent findings (Meng et al., Nature Communications, 2025), details a one-pot, zinc-mediated reductive coupling of 2-Bromo-N,N,2-trimethylpropanamide with unactivated alkyl halides. This is a "breakthrough" methodology for drug discovery, allowing the direct construction of quaternary carbon centers without Pd/Ni catalysts.

Mechanism: The reaction proceeds via the in situ formation of a zincate enolate intermediate, which possesses enhanced nucleophilicity compared to standard Reformatsky reagents, enabling direct

Reagents:

-

Nucleophile: 2-Bromo-N,N,2-trimethylpropanamide (1.0 equiv)[2]

-

Electrophile: Unactivated Alkyl Bromide (e.g., 1-bromo-3-phenylpropane) (1.5 equiv)

-

Reductant: Zinc dust (activated) (2.0 equiv)

-

Additive: LiBr (1.0 equiv) or NaI (1.0 equiv)

-

Solvent: DMF (Anhydrous, 0.4 M concentration)

Step-by-Step Methodology:

-

Activation: Flame-dry a reaction vial under Argon. Add Zinc dust and activate by heating briefly with a heat gun under vacuum, then backfill with Argon.

-

One-Pot Assembly: Add LiBr (anhydrous), the amide reagent (2-Bromo-N,N,2-trimethylpropanamide), and the alkyl bromide electrophile to the vial containing Zn.

-

Solvation: Add anhydrous DMF.

-

Causality: DMF is critical. Its high dielectric constant supports the formation of the polar zincate species and dissociates the dimeric Reformatsky aggregates (Dimert1/Dimert2) into reactive monomers.

-

-

Reaction: Stir the mixture at 40-60°C for 12-24 hours.

-

Self-Validation: The grey suspension of Zn dust should gradually lighten or disappear as it is consumed.

-

-

Quench: Dilute with EtOAc and quench with 1M HCl.

-

Purification: Standard extraction and column chromatography.

Visualizing the Pathway:

Figure 1: Mechanistic workflow for the Zinc-mediated cross-coupling. LiBr is essential for breaking the stable Reformatsky dimer, enabling the reactive monomeric zincate to attack the alkyl halide.

Protocol C: One-Pot ATRP Polymerization

Context: 2-Bromo-N,N,2-trimethylpropanamide is a preferred initiator for synthesizing poly(N-isopropylacrylamide) (PNIPAM) and other thermoresponsive polymers. The dimethylamide end-group mimics the monomer structure, ensuring high compatibility and controlled growth.

Reagents:

-

Monomer: NIPAM (Recrystallized)

-

Catalyst: CuBr (I)

-

Ligand:

or PMDETA -

Solvent: DMF or Water/Methanol (depending on monomer)

Step-by-Step Methodology:

-

Degassing: In a Schlenk flask, dissolve NIPAM and the Ligand in the solvent. Perform three freeze-pump-thaw cycles to remove oxygen.

-

Causality:

acts as a radical trap, terminating chains immediately. Rigorous deoxygenation is non-negotiable.

-

-

Catalyst Addition: Under positive Argon flow, add CuBr and the Initiator (2-Bromo-N,N,2-trimethylpropanamide).

-

Polymerization: Seal the flask and immerse in a pre-heated oil bath (typically 25-60°C).

-

Self-Validation: The solution should turn light green/blue (depending on ligand). A color change to strong green/blue indicates oxidation to Cu(II), signaling termination or air leak.

-

-

Termination: Expose the reaction to air and dilute with solvent to stop polymerization.

-

Purification: Pass through a neutral alumina column to remove Copper, then precipitate into cold diethyl ether.

Visualizing the Workflow:

Figure 2: One-pot ATRP workflow. The equilibrium between activation and deactivation (Step 3) is controlled by the specific stability of the tertiary radical generated by the title compound.

References

-

Meng, L., Li, Z., Zhang, T., & Shen, Q. (2025).[5] "Revitalizing Reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides." Nature Communications, 16, 7627.[3] [Link] (Note: Specific volume/page based on search snippet; verify via DOI: 10.1038/s41467-025-62833-4).[6][7]

-

Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990. [Link]

-

Guziec, F. S., & Torres, F. F. (1993). "Synthesis of N,N-dialkyl-alpha-haloamides." Journal of Organic Chemistry, 58(6), 1604–1606. [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. indiamart.com [indiamart.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: High-Density Polymer Grafting on Nanoparticles via SI-ATRP Using a Surface-Bound 2-Bromo-N,N,2-trimethylpropanamide Initiator

Abstract & Introduction

The precise engineering of nanoparticle surfaces is paramount for their application in advanced therapeutics and diagnostics. Surface functionalization with well-defined polymer brushes can dramatically alter the physicochemical properties of nanoparticles, enhancing their colloidal stability, biocompatibility, and circulation half-life, while also providing a scaffold for drug conjugation or targeted delivery.[1][2][3][4] Among the various surface modification techniques, "grafting-from" methods, where polymer chains are grown directly from the nanoparticle surface, are superior for achieving high grafting densities and controlled polymer architectures.[5][6]

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) stands out as one of the most robust and versatile "grafting-from" techniques.[7][8][9] It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). A critical step in this process is the efficient and stable immobilization of an ATRP initiator onto the nanoparticle surface.

This guide provides a comprehensive framework and detailed protocols for the functionalization of nanoparticles using an amide-linked initiator, 2-Bromo-N,N,2-trimethylpropanamide, formed in situ on the nanoparticle surface. This is typically achieved by reacting amine-functionalized nanoparticles with 2-bromo-2-methylpropionyl bromide. This approach creates a stable covalent bond between the initiator and the nanoparticle, providing a robust platform for the subsequent growth of polymer brushes. We will detail the entire workflow, from initial nanoparticle surface preparation and initiator immobilization to the final polymerization and characterization, with a focus on explaining the rationale behind each experimental choice to ensure reproducible and reliable results for researchers in materials science and drug development.

Core Principles: The SI-ATRP "Grafting-From" Mechanism

SI-ATRP is a controlled/"living" radical polymerization that relies on the reversible activation and deactivation of dormant polymer chains.[9] The process is catalyzed by a transition metal complex, typically copper(I) halide (e.g., Cu(I)Br), which is solubilized and stabilized by a ligand (e.g., PMDETA, bipyridine derivatives).[8][10]

The fundamental mechanism involves the following steps:

-

Activation: The initiator on the nanoparticle surface (R-X, where X is a halogen like Br) is activated by the Cu(I) complex. This involves a one-electron oxidation of Cu(I) to Cu(II) and the abstraction of the halogen atom, generating a radical (R•) and the deactivator complex (X-Cu(II)/Ligand).

-

Propagation: The surface-tethered radical rapidly adds monomer units (M) to propagate the polymer chain.

-

Deactivation: The deactivator complex (X-Cu(II)/Ligand) can reversibly transfer the halogen atom back to the propagating chain end (P-M•). This reforms the dormant species (P-M-X) and the Cu(I) activator, significantly reducing the concentration of active radicals at any given time.

This rapid equilibrium between activation and deactivation is the key to the "controlled" nature of the polymerization. It ensures that all polymer chains grow at a similar rate, resulting in a low polydispersity index (PDI) and allowing the final polymer molecular weight to be controlled by the monomer-to-initiator ratio and reaction time.

Caption: The core mechanism of Surface-Initiated ATRP (SI-ATRP).

Experimental Workflow & Protocols

This section details the multi-step process for growing polymer brushes from nanoparticle surfaces. The example protocols are based on silica nanoparticles (SiNPs), a common model system, but the principles can be adapted for other oxide-based nanoparticles like superparamagnetic iron oxide nanoparticles (SPIONs).

Phase 1: Nanoparticle Surface Preparation (Amination)

Rationale: Most inorganic nanoparticles possess surface hydroxyl (-OH) groups. To form a stable amide bond with the initiator precursor, these hydroxyls must first be converted into amine (-NH₂) groups. The most common method is silanization using (3-aminopropyl)triethoxysilane (APTES). The ethoxy groups of APTES hydrolyze and condense with the surface hydroxyls, creating a new surface terminated with primary amines.

Protocol 1: Amination of Silica Nanoparticles (SiNP-NH₂)

-

Disperse 1.0 g of silica nanoparticles in 100 mL of anhydrous toluene in a round-bottom flask.

-

Sonicate the dispersion for 15-20 minutes to break up any aggregates.

-

Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Add 2.0 mL of (3-aminopropyl)triethoxysilane (APTES) to the dispersion via syringe.

-

Heat the reaction mixture to 80°C and stir overnight (12-16 hours).

-

Cool the mixture to room temperature. Collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 15 min).

-

Discard the supernatant. Resuspend the nanoparticle pellet in fresh toluene and repeat the centrifugation. Perform this washing step three times to remove excess APTES.

-

After the final wash, dry the amine-functionalized nanoparticles (SiNP-NH₂) under vacuum.

Caption: Workflow for the amination of silica nanoparticles using APTES.

Phase 2: Immobilization of the ATRP Initiator

Rationale: This is the critical step where the surface amine groups react with 2-bromo-2-methylpropionyl bromide to form the covalently attached 2-Bromo-N,N,2-trimethylpropanamide initiator. The reaction is an acylation. A non-nucleophilic base, such as triethylamine (TEA), is required to act as a proton sponge, neutralizing the hydrobromic acid (HBr) byproduct and driving the reaction to completion. The reaction is started at 0°C to control the initial exothermic reaction rate before being allowed to proceed at room temperature.[8][11]

Protocol 2: Initiator Immobilization (SiNP-Br)

-

Disperse 0.5 g of the dried amine-functionalized nanoparticles (SiNP-NH₂) in 150 mL of anhydrous toluene in a flask. Add 6.8 mL of triethylamine (TEA).

-

Sonicate the dispersion for 1 hour to ensure homogeneity.

-

Cool the flask in an ice-water bath (0°C) under an inert atmosphere.

-

While stirring, slowly add 3.0 mL of 2-bromo-2-methylpropionyl bromide dropwise to the cold dispersion.

-

Maintain the reaction at 0°C for 2 hours, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight.

-

Quench the reaction by adding a small amount of methanol.

-

Collect the initiator-functionalized nanoparticles (SiNP-Br) by centrifugation.

-

Wash the product extensively: three times with toluene, followed by three times with methanol, to remove all unreacted reagents and the triethylammonium bromide salt byproduct.

-

Dry the final product (SiNP-Br) thoroughly under vacuum.

Phase 3: Characterization of Initiator-Functionalized Nanoparticles

Rationale: Before proceeding to polymerization, it is essential to confirm and quantify the successful immobilization of the initiator. This self-validating step ensures the reliability of the subsequent polymerization.[6]

| Technique | Purpose | Expected Result |

| Thermogravimetric Analysis (TGA) | To quantify the mass of organic initiator grafted onto the inorganic nanoparticle core. | A distinct weight loss step at temperatures >150°C, corresponding to the decomposition of the organic initiator layer.[11][12] |

| Fourier-Transform IR (FTIR) | To identify the functional groups of the attached initiator. | Appearance of a characteristic amide C=O stretching peak (~1650 cm⁻¹) and disappearance of N-H bending peaks from the primary amine. |

| Elemental Analysis (EA) | To confirm the presence of key elements from the initiator. | Detection of Carbon, Hydrogen, Nitrogen, and critically, Bromine, confirming the presence of the alkyl halide initiator.[11][13] |

Calculating Initiator Grafting Density from TGA: The grafting density (σ, chains/nm²) can be estimated using the weight loss data from TGA.[6]

-

Determine the weight loss percentage (WL%) from the TGA curve corresponding to the initiator.

-

Calculate the moles of initiator per gram of nanoparticles.

-

Divide by the specific surface area of the nanoparticles (A_spec, in nm²/g).

-

Grafting Density (σ) = [(WL% / (100 - WL%)) * N_A] / [M_initiator * A_spec]

-

Where N_A is Avogadro's number and M_initiator is the molecular weight of the immobilized initiator fragment.

-

Phase 4: Surface-Initiated ATRP

Rationale: This is the "grafting-from" step where polymer brushes are grown. The reaction must be conducted under strictly oxygen-free conditions, as oxygen can terminate the radical polymerization. Freeze-pump-thaw cycles are a robust method for deoxygenation.[10] The choice of monomer dictates the properties of the final polymer shell; for example, oligo(ethylene glycol) methacrylate (OEGMA) is often used to impart "stealth" properties for biomedical applications.[1]

Protocol 3: SI-ATRP of OEGMA from SiNP-Br

-

Place 100 mg of initiator-functionalized nanoparticles (SiNP-Br) into a Schlenk flask.

-

In a separate flask, prepare the polymerization solution: 5.0 g of OEGMA (monomer) and 10 mL of a suitable solvent (e.g., anisole/water mixture).

-

Add the ligand (e.g., two equivalents relative to CuBr) to the monomer solution.

-

Deoxygenate the monomer solution by performing at least three freeze-pump-thaw cycles.

-

Under a positive pressure of inert gas, add the catalyst, Cu(I)Br (e.g., 20 mg), to the Schlenk flask containing the SiNP-Br.

-

Using a cannula or gas-tight syringe, transfer the deoxygenated monomer solution to the Schlenk flask.

-

If necessary for kinetics, a small amount of the deactivator, Cu(II)Br₂, can also be added.[10]

-

Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir. The reaction time will determine the final molecular weight of the polymer brushes (can range from minutes to hours).

-

To stop the polymerization, cool the flask and expose the mixture to air. This oxidizes the Cu(I) catalyst, quenching the reaction.

-

Dilute the mixture with a suitable solvent (e.g., THF) to reduce viscosity.

Caption: General workflow for the Surface-Initiated ATRP reaction.

Phase 5: Purification and Characterization of Polymer-Grafted Nanoparticles

Rationale: After polymerization, the product is a mixture of polymer-grafted nanoparticles, unreacted monomer, and the copper catalyst. Thorough purification is essential for any biological application. Characterization confirms the successful growth of the polymer shell and defines its properties.

Purification:

-

Centrifugation: For larger nanoparticles, repeated cycles of centrifugation, removal of the supernatant, and redispersion in a fresh solvent (like THF or methanol) is effective for removing monomer and soluble catalyst.[14]

-

Dialysis: For smaller or highly stable nanoparticles, dialysis against a suitable solvent is used to remove small molecules.

-

Catalyst Removal: To remove the copper catalyst, the nanoparticle dispersion can be passed through a short column of neutral alumina.

Characterization:

| Technique | Purpose | Expected Result |

| Dynamic Light Scattering (DLS) | To measure the increase in hydrodynamic diameter after polymerization. | A significant increase in the average particle size compared to the initial SiNP-Br, indicating the presence of the polymer shell. |

| Thermogravimetric Analysis (TGA) | To quantify the amount of grafted polymer and calculate grafting density. | A much larger weight loss percentage compared to SiNP-Br, corresponding to the mass of the polymer brushes.[6][12] |

| Transmission Electron Microscopy (TEM) | To visualize the core-shell structure. | A visible "halo" or shell of lower electron density (the polymer) surrounding the dense inorganic nanoparticle core.[9] |

| Size Exclusion Chromatography (SEC) | To determine the molecular weight (Mₙ) and PDI of the grafted polymers. | Requires cleaving the polymer from the surface (e.g., via etching of the silica core with HF). A narrow peak indicates a low PDI (< 1.3), confirming a controlled polymerization.[10] |

Troubleshooting & Expert Insights

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Nanoparticle Aggregation | Insufficient surface stabilization; high magnetic interaction (for SPIONs); polymerization is too fast. | Ensure complete surface coverage with initiator; perform polymerization in a more dilute solution; use ultrasonication during the reaction.[5] |

| Low Initiator/Polymer Grafting Density | Incomplete surface amination or initiator immobilization; steric hindrance on the nanoparticle surface. | Increase reaction times for amination/initiation steps; use a larger excess of reagents; ensure anhydrous conditions. |

| High Polydispersity (PDI > 1.5) | Presence of oxygen in the reaction; impurities in the monomer; incorrect catalyst/ligand ratio. | Improve deoxygenation technique; purify monomer by passing through an inhibitor removal column; ensure correct stoichiometry of ATRP components. |

| No Polymerization Occurs | Inactive catalyst; initiator was not successfully attached; presence of inhibitors. | Use fresh, high-purity Cu(I)Br; verify initiator attachment via TGA/FTIR (Phase 3); ensure monomer is purified. |

References

-

Zou, J., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews. [Link]

-

Al-Haj, A., et al. (2024). Ultrasound-Mediated Atom Transfer Radical Polymerization for Polymer-Grafted Magnetic Nanoparticles with Controlled Packing Density. ACS Applied Materials & Interfaces. [Link]

-

Yuan, W., et al. (2016). Surface Immobilization of pH-Responsive Polymer Brushes on Mesoporous Silica Nanoparticles by Enzyme Mimetic Catalytic ATRP for Controlled Cargo Release. Molecules. [Link]

-

Jain, A., et al. (2015). Introduction of Polymer Nanoparticles for Drug Delivery Applications. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Mishra, A., et al. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. Materials. [Link]

-

Le, T., et al. (2022). Exploring the Optimized Function of Polymer Coated Nanoparticles: Applications in Drug Delivery Systems. ResearchGate. [Link]

-

Zhao, B. (2019). Characterizing Polymer-Grafted Nanoparticles: From Basic Defining Parameters to Behavior in Solvents and Self-Assembled Structures. Analytical Chemistry. [Link]

-

Fleige, E., et al. (2012). Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery. Accounts of Chemical Research. [Link]

-

Horton, J. M., et al. (2012). Thermogravimetric analysis (TGA) of (a)... ResearchGate. [Link]

-

Matyjaszewski, K. ATRP from surfaces. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

-

Sobolewska, A., et al. (2023). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. International Journal of Molecular Sciences. [Link]

-

Ramakrishnan, A., et al. (2017). Modulation of Surface-Initiated ATRP by Confinement: Mechanism and Applications. Macromolecules. [Link]

-

Singh, S., et al. (2023). Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. Nanoscale. [Link]

-

Islam, M. R., et al. (2011). Surface Initiated ATRP: Synthesis and Characterization of Functional Polymers Grafted on Modified Cellulose Beads. ResearchGate. [Link]

-

Islam, M. R., et al. (2011). (PDF) Surface Initiated ATRP: Synthesis and Characterization of Functional Polymers Grafted on Modified Cellulose Beads. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 10. Modulation of Surface-Initiated ATRP by Confinement: Mechanism and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Purification techniques to remove unreacted 2-Bromo-N,N,2-trimethylpropanamide

Technical Support Center: Purification of 2-Bromo-N,N,2-trimethylpropanamide

Welcome to the technical support guide for the purification of 2-Bromo-N,N,2-trimethylpropanamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification of this versatile chemical intermediate. As an α-haloamide, 2-Bromo-N,N,2-trimethylpropanamide is a valuable building block in organic synthesis, notably as an initiator in Atom Transfer Radical Polymerization (ATRP).[1] However, its purification requires careful consideration of its reactivity and the nature of potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-Bromo-N,N,2-trimethylpropanamide?

The impurity profile is highly dependent on the synthetic route, but a common method involves the reaction of 2-bromo-2-methylpropanoyl bromide with dimethylamine, often in the presence of a tertiary amine base like triethylamine to scavenge the HBr byproduct.[1][2]

Therefore, the primary impurities are typically:

-

Unreacted Starting Materials: 2-bromo-2-methylpropanoyl bromide and excess dimethylamine.

-

Hydrolysis Products: The highly reactive 2-bromo-2-methylpropanoyl bromide can readily hydrolyze upon contact with moisture to form 2-bromo-2-methylpropanoic acid.[3][4]

-

Acid Scavenger: Residual triethylamine or other amine bases.

-

Salts: Triethylammonium bromide (Et₃NHBr) or dimethylammonium bromide, which usually precipitate and can be removed by filtration.

Q2: What is the most critical first step in the purification process?

An aqueous workup (liquid-liquid extraction) is the essential first step. This procedure is designed to remove the bulk of ionic (acidic and basic) impurities. A properly executed aqueous wash sequence simplifies subsequent purification steps immensely and prevents complications like the degradation of the product on a silica gel column.

Q3: My product seems to be degrading during purification. What could be the cause?

The α-bromo position in 2-Bromo-N,N,2-trimethylpropanamide is susceptible to nucleophilic substitution.[5][6][7] Degradation can occur under several conditions:

-

Prolonged exposure to strong bases: This can lead to elimination or substitution reactions. Use mild bases like sodium bicarbonate for washing and avoid strong, non-volatile bases.

-

Reactive nucleophiles in the mixture: Residual amines or water (especially at elevated temperatures) can displace the bromide.

-

Harsh chromatographic conditions: Highly active or acidic silica gel can catalyze degradation. This is a known issue with amides, which can exhibit strong binding.[8]

Q4: How do I choose the best final purification technique: crystallization, chromatography, or distillation?

The choice depends on the physical state of your product and the nature of the remaining impurities after the initial workup.

-

Recrystallization: This is the method of choice if your crude product is a solid.[8] It is highly effective for removing small amounts of structurally similar, non-volatile impurities and can yield material of very high purity.

-

Vacuum Distillation: This is a viable option for liquid products if the main impurities are non-volatile (e.g., salts, baseline material). The reported boiling point of 98-100°C at 12 mmHg suggests it has sufficient thermal stability for this method.[9]

-

Flash Column Chromatography: This technique should be used when distillation and crystallization are not feasible, for example, when separating the product from other neutral, organic impurities with similar boiling points.

Q5: How can I effectively monitor the purity of my product during the purification process?

Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a solvent system that gives good separation between your product and impurities (e.g., 20-30% ethyl acetate in hexanes). Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with potassium permanganate, which reacts with many organic compounds. For a definitive purity assessment after the final step, ¹H NMR spectroscopy is essential.

Purification Workflow & Method Selection

The following diagram illustrates the general workflow for purifying 2-Bromo-N,N,2-trimethylpropanamide, from the crude reaction mixture to the final, pure compound.

Caption: General purification workflow for 2-Bromo-N,N,2-trimethylpropanamide.

Troubleshooting Guide

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Persistent Emulsion During Aqueous Workup | 1. High concentration of reactants/products acting as surfactants.2. Insufficient ionic strength of the aqueous phase. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.[10]2. If the emulsion persists, filter the entire mixture through a pad of Celite.3. Allow the mixture to stand undisturbed for a longer period. |

| Low Yield After Column Chromatography | 1. The polar amide group is irreversibly adsorbing to the acidic silica gel.[8]2. The compound is degrading on the column. | 1. Deactivate the silica gel by preparing the slurry with the mobile phase containing 0.5-1% triethylamine.2. Use a less polar solvent system if possible to speed up elution.3. Consider an alternative purification method like distillation or crystallization. |

| ¹H NMR Spectrum Shows an Acidic Impurity | Incomplete removal of 2-bromo-2-methylpropanoic acid. | Repeat the aqueous wash with a saturated sodium bicarbonate (NaHCO₃) solution. Ensure vigorous shaking for several minutes to allow for complete acid-base reaction. |

| Product is an Oil but is Expected to be a Solid | 1. Presence of residual solvent.2. Impurities are depressing the melting point. | 1. Dry the product under high vacuum for several hours.2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.3. Triturate the oil with a cold, non-polar solvent like hexanes or pentane to wash away impurities and potentially solidify the product. |

| Product is Unstable in Storage | The α-bromo amide is susceptible to slow hydrolysis or reaction with trace nucleophiles. | Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is recommended for similar compounds). |

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove acidic and basic impurities from the crude product dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Initial Dilution: Dilute the crude reaction mixture with an equal volume of the chosen organic solvent (e.g., 50 mL of DCM). If the reaction was run neat, dissolve the entire mixture in the solvent. Transfer to a separatory funnel.

-

Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the aqueous (bottom, if using DCM) layer. This step removes basic impurities like triethylamine.

-

Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Vent carefully and frequently, as CO₂ gas will be evolved if acidic impurities are present. Shake for 2-3 minutes. Allow layers to separate and drain the aqueous layer. This removes acidic impurities like 2-bromo-2-methylpropanoic acid.

-

Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine). Shake for 1 minute. This removes the bulk of the dissolved water from the organic layer.[1]

-

Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, washed product.

Protocol 2: Purification by Recrystallization

This is the preferred method for obtaining high-purity solid material.

-

Solvent Selection: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Good starting points for amides include ethanol/water, ethyl acetate/hexanes, or isopropanol.

-

Dissolution: Place the crude solid in a flask and add the minimum amount of the hot primary solvent (e.g., ethyl acetate) required to fully dissolve it.

-

Induce Crystallization: Slowly add the anti-solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold anti-solvent (hexanes) to remove any soluble impurities clinging to the surface.

-

Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography

Use this method when other techniques are unsuitable.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pack the column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column (dry loading). This prevents band broadening.

-

Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., gradient from 5% to 30% ethyl acetate in hexanes) to elute the product.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Method Comparison Summary

| Technique | Best For Removing... | Pros | Cons | Typical Purity |

| Aqueous Workup | Acidic, basic, and water-soluble impurities. | Fast, high capacity, inexpensive. | Can cause emulsions; risk of hydrolysis. | >90% |

| Recrystallization | Small amounts of structurally similar impurities. | Yields very high purity; scalable. | Requires product to be a solid; yield loss in mother liquor. | >99% |

| Column Chromatography | Neutral organic impurities with different polarity. | High separation power for complex mixtures. | Can be slow; potential for product loss/degradation on silica.[8] | >98% |

| Vacuum Distillation | Non-volatile or high-boiling impurities. | Good for thermally stable liquids; relatively fast. | Requires thermal stability; ineffective for close-boiling impurities. | >95% |

References

- Fiveable. (2025, September 15).

- Symax Laboratories Private Limited. Liquid 2-Bromo-N,N,2-trimethylpropanamide (13887-50-8), Lab Grade, 99%. IndiaMART.

- Perghem, F. et al. (2012).

- Chemistry LibreTexts. (2024, March 17). 22.

- Sigma-Aldrich. 2-Bromo-N,2-dimethylpropanamide.

- BenchChem. (2025).

- Moreno-Fuquen, R. et al. (2012). 2-Bromo-2-methyl-N-p-tolylpropanamide. PMC.

- ChemicalBook. 2-bromo-N,2-dimethyl-propanamide synthesis.

- Oakwood Chemical. 2-Bromo-N,N,2-trimethylpropanamide.

- Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?

- Guidechem. 2-Bromoisobutyryl Bromide 20769-85-1 wiki.

- Haz-Map. 2-Bromo-2-methylpropionyl bromide.

Sources

- 1. 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-bromo-N,2-dimethyl-propanamide synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Bromo-2-methylpropionyl bromide - Hazardous Agents | Haz-Map [haz-map.com]

- 5. fiveable.me [fiveable.me]

- 6. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Bromo-N,N,2-trimethylpropanamide [oakwoodchemical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Solving slow initiation rates with 2-Bromo-N,N,2-trimethylpropanamide

Topic: Solving Slow Initiation in Acrylamide ATRP with 2-Bromo-N,N,2-trimethylpropanamide

Diagnostic Center: Is Slow Initiation Your Bottleneck?

Status: Active Ticket ID: ATRP-INIT-004 Severity: High (Affects Molecular Weight Control & Dispersity)

As a researcher, you choose Atom Transfer Radical Polymerization (ATRP) for control. However, when polymerizing acrylamides (like NIPAM) or methacrylamides using standard initiators (e.g., Ethyl

Symptoms of Slow Initiation:

-

High Dispersity (

): Especially at low conversions. -

Non-Linear Kinetics: The semilogarithmic plot (

vs. time) is not linear initially (induction period). -

Molecular Weight Deviation: Experimental

is significantly higher than theoretical -

Low Initiator Efficiency (

): Not all initiator chains start growing simultaneously.

Diagnostic Workflow

Use the following decision tree to confirm if 2-Bromo-N,N,2-trimethylpropanamide (BTP) is the correct solution for your system.

Figure 1: Diagnostic logic flow to identify slow initiation phenomena in ATRP systems.

The Solution: Structural Mimicry with BTP

The Core Principle: In ATRP, the initiator structure should structurally mimic the dormant polymer chain end.

When polymerizing N-isopropylacrylamide (NIPAM) using an ester-based initiator (like EBiB), the carbon-halogen bond strength of the initiator differs significantly from the carbon-halogen bond at the end of the growing poly(NIPAM) chain. This mismatch causes

Why BTP Works: 2-Bromo-N,N,2-trimethylpropanamide (BTP) contains an amide group adjacent to the radical center. This provides:

-

Electronic Similarity: The amide group stabilizes the radical similarly to the monomer's amide group.

-

Bond Lability: The C-Br bond activation rate (

) matches the propagation rate, ensuring all chains start growing simultaneously.

Technical Comparison: EBiB vs. BTP for PNIPAM Synthesis

| Feature | Ethyl | 2-Bromo-N,N,2-trimethylpropanamide (BTP) |

| Functional Group | Ester | Amide |

| Initiation Rate ( | Slow relative to NIPAM propagation | Fast / Comparable to propagation |

| Resulting Dispersity ( | Typically 1.2 – 1.5 | Typically 1.05 – 1.15 |

| Initiator Efficiency ( | Low (~0.5 - 0.7) | High (>0.9) |

| Chain End Fidelity | Moderate (Loss of Br possible) | High (Stable amide chain end) |

Experimental Protocols

A. Synthesis of BTP (If not commercially available)

CAS: 7462-74-0

Reaction Logic: Nucleophilic acyl substitution of an acid bromide with a secondary amine.

Reagents:

-

2-Bromoisobutyryl bromide (1.0 eq)

-

Dimethylamine (2.0 eq or excess, typically used as 40% aq. solution or gas)

-

Dichloromethane (DCM) or Diethyl ether (Solvent)

-

Triethylamine (TEA) (If using stoichiometric amine to scavenge HBr)

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask. Purge with

. Add DCM and TEA (1.1 eq). Cool to 0°C. -

Addition: Add Dimethylamine (1.1 eq).

-

Reaction: Dropwise add 2-Bromoisobutyryl bromide (1.0 eq) over 30 mins. The reaction is exothermic; maintain 0°C.

-

Workup: Stir at Room Temp (RT) for 3 hours. Filter off the amine salts.

-

Purification: Wash filtrate with dilute HCl (remove unreacted amine), then saturated

, then Brine. Dry over -

Isolation: Recrystallize from Hexane/Ethyl Acetate if solid, or vacuum distill if liquid (MP is ~148°C, often solid).

B. Optimized Protocol: ATRP of NIPAM using BTP

Target: DP = 100, Conversion ~80%.

Reagents:

-

Monomer: NIPAM (Recrystallized from hexane)

-

Initiator: BTP

-

Catalyst: CuCl (Purified/Acid washed)

-

Ligand: Me6TREN (High activity) or PMDETA

-

Solvent: DMF/Water (50/50 v/v) or Methanol

Stoichiometry: [Monomer]:[Initiator]:[CuCl]:[Ligand] = 100 : 1 : 1 : 1

Workflow:

Figure 2: Oxygen-free workflow for BTP-initiated polymerization.

Troubleshooting & FAQs

Q1: I switched to BTP, but my dispersity is still high (

-

Cause: The Cu(II) deactivator concentration is too low.

-

Fix: Add a small amount of Cu(II)Br2 (approx. 5-10% of Cu(I)) to the initial mix. This is the "persistent radical effect" in action.

Q2: Can I use BTP for methacrylates (MMA)? A: Yes, but it is less critical. EBiB works well for MMA because the ester structures match. However, BTP is compatible and may provide slightly different end-group fidelity. It is mandatory for acrylamides, but optional for methacrylates.

Q3: My BTP initiator appears yellow. Is it degraded? A: Pure BTP should be a white/off-white solid or colorless liquid (depending on purity/temp). Yellowing often indicates trace amine impurities or oxidation.

-

Fix: Recrystallize from hexane before use. Impure initiator leads to unpredictable stoichiometry.

Q4: How do I remove the BTP end-group after polymerization? A: The bromine chain end is valuable for block copolymerization. If you need to remove it:

-

Method: React the polymer with Tributyltin hydride (

) or perform a nucleophilic substitution with an azide (

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

-

Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules, 32(15), 4826–4831.

-

Rademacher, J. T., et al. (2000). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 33(2), 284–293. (Demonstrates the necessity of amide-based initiators).

-

Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science, 32(1), 93-146.

Reducing side reactions during amidation of alpha-bromoisobutyryl bromide

Welcome to our dedicated technical support guide for navigating the complexities of amidation reactions using α-bromoisobutyryl bromide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges associated with this sterically hindered and reactive acyl halide. Here, we delve into the mechanistic nuances, provide field-tested protocols, and offer solutions to common side reactions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using α-bromoisobutyryl bromide for amidation?

A1: The amidation of α-bromoisobutyryl bromide is often complicated by three main factors:

-

Steric Hindrance: The two methyl groups adjacent to the carbonyl group create significant steric bulk, which can hinder the approach of the amine nucleophile.[1] This is particularly problematic with sterically demanding primary or secondary amines.

-

High Reactivity of the Acyl Bromide: As an acyl halide, α-bromoisobutyryl bromide is highly reactive and susceptible to hydrolysis.[] Rigorous anhydrous conditions are crucial to prevent the formation of α-bromoisobutyric acid.

-

Presence of a Reactive α-Bromine: The bromine atom at the α-position is a good leaving group, making the α-carbon susceptible to nucleophilic attack by the amine, leading to undesired side products.[3][4]

Q2: What are the most common side reactions observed during the amidation of α-bromoisobutyryl bromide?

A2: The primary side reactions include:

-

Substitution of the α-bromine: The amine can act as a nucleophile and displace the α-bromine, leading to the formation of an α-amino amide. This is a common pathway for α-haloamides.[3]

-

Elimination to form Dimethylketene: In the presence of a base, α-bromoisobutyryl bromide can undergo elimination of hydrogen bromide to form highly reactive dimethylketene.[5] This ketene will then react with the amine to form the desired amide, but this alternative pathway can sometimes lead to purification challenges and other byproducts.

-

O-acylation: When using substrates with multiple nucleophilic sites, such as amino alcohols or aminophenols, acylation can occur at the more sterically accessible oxygen atom instead of the nitrogen, leading to the formation of an ester instead of the desired amide.

Q3: How do I choose the appropriate base for this reaction?

A3: The choice of base is critical to minimize side reactions.

-

For standard primary and secondary amines: A non-nucleophilic, sterically hindered organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred.[] These bases are effective at scavenging the HBr byproduct without competing with the amine nucleophile.

-

To suppress elimination: Using a milder inorganic base like sodium bicarbonate or potassium carbonate in a biphasic system (Schotten-Baumann conditions) can be effective.[]

-

When dealing with sterically hindered amines: A stronger, non-nucleophilic base might be necessary to facilitate the reaction, but careful temperature control is essential to prevent elimination.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low yield of the desired amide with a primary or secondary amine.

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Steric Hindrance | 1. Increase reaction temperature cautiously. 2. Use a less sterically hindered base (e.g., pyridine). 3. Increase reaction time. | Increasing thermal energy can help overcome the activation barrier imposed by steric hindrance. A less bulky base may have better access to deprotonate the amine-acyl bromide adduct. |

| Hydrolysis of α-bromoisobutyryl bromide | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). 2. Use anhydrous solvents. | α-Bromoisobutyryl bromide readily reacts with water to form the corresponding carboxylic acid, which will not participate in the amidation reaction.[] |

| Incomplete Reaction | 1. Monitor the reaction progress using TLC or LC-MS. 2. Add a slight excess (1.1-1.2 equivalents) of the acyl bromide. | Ensuring the reaction has gone to completion before workup is crucial. A slight excess of the more reactive component can help drive the reaction forward. |

Problem 2: Formation of a significant amount of a byproduct with a similar polarity to the desired amide.

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| α-Bromine Substitution | 1. Lower the reaction temperature (e.g., perform the addition of the acyl bromide at 0 °C or below). 2. Use a non-nucleophilic, sterically hindered base. | Lower temperatures decrease the rate of the competing SN2 reaction at the α-carbon. A hindered base is less likely to act as a nucleophile itself. |

| Elimination to Dimethylketene | 1. Use a weaker base (e.g., NaHCO₃). 2. Perform the reaction at a lower temperature. 3. Add the base slowly to the reaction mixture. | Strong bases and higher temperatures favor elimination reactions.[5] Slow addition of the base keeps its concentration low at any given time, disfavoring the bimolecular elimination pathway. |

Problem 3: The major product is the O-acylated compound instead of the N-acylated amide when using an amino alcohol/phenol.

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Steric Hindrance at the Nitrogen Atom | 1. Protect the hydroxyl/phenolic group before amidation. 2. Use a catalyst that promotes N-acylation. | The oxygen nucleophile may be more sterically accessible than the nitrogen. Protecting the more reactive/accessible nucleophile will direct the acylation to the desired site. |

Reaction Pathways and Side Reactions

The following diagram illustrates the desired amidation pathway and the two major competing side reactions.

Caption: Reaction pathways in the amidation of α-bromoisobutyryl bromide.

Experimental Protocols

Protocol 1: General Procedure for the Amidation of α-Bromoisobutyryl Bromide with a Primary Amine

This protocol is a starting point and may require optimization for specific amines.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) (0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Bromide: Add a solution of α-bromoisobutyryl bromide (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Schotten-Baumann Conditions for Amidation

This method is particularly useful for minimizing elimination side reactions.

-

Preparation: In a round-bottom flask, dissolve the amine (1.0 eq.) in an organic solvent such as DCM or diethyl ether. In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.

-

Reaction: Vigorously stir the amine solution while adding the α-bromoisobutyryl bromide (1.1 eq.) and the sodium hydroxide solution simultaneously but from separate dropping funnels. Maintain the pH of the aqueous layer between 8 and 10 and the temperature at 0-10 °C.

-

Monitoring and Work-up: After the addition is complete, continue stirring for an additional hour. Monitor the reaction by TLC. Once complete, separate the organic layer.

-

Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by recrystallization or column chromatography.

Caption: General experimental workflow for amidation.

References

-

Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

The Fascinating Chemistry of α‐Haloamides. PMC. [Link]

-

Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide (ref. –...). ResearchGate. [Link]

-

2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. NIH. [Link]

-

Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Bordetella. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Preparation of Amines. Chemistry Steps. [Link]

-

2-Bromo-2-methyl-N-p-tolylpropanamide. PMC. [Link]

-

Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. PMC. [Link]

-

The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

-

Photoredox Catalyzed C(sp3)−C(sp3) Coupling of α-Bromoesters and Triethylamine. PMC. [Link]

-

Proposed base-catalyzed amidation. ResearchGate. [Link]

-

24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

-

What is the mechanism of bromination of an amide group? Quora. [Link]

-

dimethylketene. Organic Syntheses Procedure. [Link]

-

Base-promoted direct amidation of esters: beyond the current scope and practical applications. PMC. [Link]

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. MDPI. [Link]

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]

-

2-Bromoisobutyric acid. NIST WebBook. [Link]

-

Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. Nature. [Link]

-

Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]

-

Identification of the Side Products That Diminish the Yields of the Monoamidated Product in Metal-Catalyzed C-H Amidation of 2-Phenylpyridine with Arylisocyanates. PubMed. [Link]

-

(PDF) Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. ResearchGate. [Link]

-

Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. [Link]

-

Diastereospecific arylation and cascade deconstructive amidation/thioesterification of readily available lactam-fused bromolactones. RSC Publishing. [Link]

-

Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions. MIT. [Link]

-

B(OCH2CF3)3-mediated amidation reactions. UCL Discovery. [Link]

-

Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

Spectroscopic Study of the Br−+CH3I→I−+CH3Br SN2 Reaction. PMC. [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

-

22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Molecular Weight Control via 2-Bromo-N,N,2-trimethylpropanamide

Executive Summary & Compound Profile

2-Bromo-N,N,2-trimethylpropanamide (often abbreviated as BTiPA or similar variants in internal logs) is a specialized tertiary bromide initiator used primarily in Atom Transfer Radical Polymerization (ATRP).

Unlike generic alkyl halides, this compound features an amide linkage adjacent to the radical stabilizing group. This structural nuance is critical: it mimics the chain end of poly(acrylamides) like PNIPAM or PDMA, theoretically providing fast initiation. However, the amide group introduces Lewis basicity that can interfere with copper catalyst complexes, leading to the most common user complaint: uncontrolled molecular weight distributions (High Đ).

Technical Specifications

| Parameter | Detail |

| Functionality | Tertiary Bromide ( |

| Reactivity | High ( |

| Primary Application | Synthesis of PNIPAM, PDMA, and methacrylates |

| Key Risk | Amide-Copper complexation retarding deactivation |

Troubleshooting Guide: Controlling Dispersity (Đ)

This section addresses the root causes of broad molecular weight distributions (

Issue 1: High Dispersity ( ) in Acrylamide Polymerization

Symptom: GPC traces show a broad peak or low-molecular-weight tailing.

Root Cause: Slow Deactivation due to Catalyst Interference.

The amide group on the initiator (and subsequent polymer chain end) can coordinate with the Cu(I) species, displacing the designed ligand. This destabilizes the deactivator complex (Cu(II)-X), slowing down the return to the dormant state (

-

Increase Deactivator Concentration: Manually add 10–20 mol% of Cu(II)Br₂ (relative to Cu(I)) at the start of the reaction. This forces the equilibrium toward the dormant species.

-

Switch Ligands: Move to a stronger binding ligand like Me₆TREN or TPMA . These ligands bind Copper more tightly than the amide group can, preventing the "hijacking" of the catalyst.

Issue 2: Experimental Higher than Theoretical

Symptom: The polymer chains are longer than calculated based on stoichiometry (

-

Purify the Initiator: If the initiator has turned yellow/brown, it has likely eliminated HBr. Recrystallize or distill under vacuum before use.

-

Check Basicity: Ensure your ligand (often an amine) is not in large excess. Amine ligands can catalyze the elimination of HBr from tertiary bromides.

Issue 3: Bimodal Distribution

Symptom: GPC shows a small peak at double the molecular weight (

-

Lower Temperature: Reduce initiation temperature by 10–15°C for the first hour.

-

Halogen Exchange: If polymerizing acrylates (which have secondary bromide chain ends), use CuCl instead of CuBr. The Carbon-Cl bond is stronger, slowing down propagation relative to initiation, which narrows the distribution.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the ATRP equilibrium specific to this amide-based initiator, highlighting where the "Amide Effect" disrupts control.

Caption: The ATRP equilibrium showing how the amide functionality can trap the Cu(I) activator, reducing control over the polymerization.

Validated Experimental Protocol: PNIPAM Synthesis

This protocol is optimized to minimize the "Amide Effect" using a mixed solvent system and Halogen Exchange.

Objective: Target

Materials Checklist

-

Initiator: 2-Bromo-N,N,2-trimethylpropanamide (1 eq)

-

Monomer: N-Isopropylacrylamide (NIPAM) (177 eq)

-

Catalyst: CuCl (1 eq) — Note: Using Chloride for better control

-

Ligand: Me₆TREN (1 eq)

-

Solvent: DMF/Water (50:50 v/v)

Step-by-Step Workflow

-

Stoichiometry Setup: Calculate reagents based on the ratio: [Monomer]:[Initiator]:[CuCl]:[Me6TREN] = 100:1:1:1. Why? A 1:1 catalyst ratio is robust for this initiator. We use CuCl (chloride) to slow down the propagation rate of the bromide-initiated chain, narrowing the distribution (Halogen Exchange technique).

-

Dissolution & Degassing (Critical): Dissolve NIPAM and the Initiator in the DMF/Water mixture. Action: Perform three freeze-pump-thaw cycles . Oxygen is the enemy; it oxidizes Cu(I) to Cu(II) irreversibly, killing the reaction before it starts.

-

Catalyst Addition: Under a blanket of Nitrogen/Argon, add the CuCl and Me₆TREN. Observation: The solution should turn light green/blue (depending on concentration). If it turns dark green immediately, you have too much oxygen.

-

Polymerization: Seal the vessel and stir at room temperature (25°C) . Why Room Temp? PNIPAM propagates fast. Heating this tertiary initiator to 60°C+ often results in a "runaway" exotherm and broad PDI.

-

Termination: Expose to air and add THF. Pass through a neutral alumina column to remove the copper catalyst (blue band stays on column).